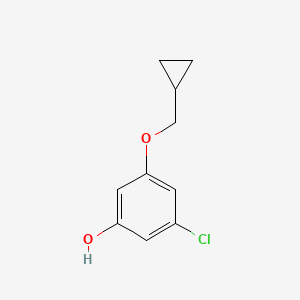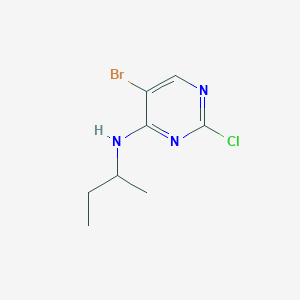
Boc-DL-Phe-DL-Pro-DL-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Phe-DL-Pro-DL-Arg-OH is a synthetic peptide compound used in various scientific research applications. It is composed of three amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg), each in their DL form, and is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus. This compound is often utilized in peptide synthesis and proteomics research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe-DL-Pro-DL-Arg-OH typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The Boc group is commonly used to protect the N-terminus, while other protecting groups may be used for the side chains of arginine and phenylalanine.
Coupling Reaction: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed using appropriate deprotection reagents. For the Boc group, trifluoroacetic acid (TFA) is commonly used.
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the peptide .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Phe-DL-Pro-DL-Arg-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Coupling: DCC or DIC in the presence of HOBt or HOAt.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized Derivatives: Oxidation of phenylalanine can produce various phenylalanine derivatives.
Scientific Research Applications
Boc-DL-Phe-DL-Pro-DL-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-DL-Phe-DL-Pro-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied for its ability to inhibit human thrombin, a key enzyme in the blood coagulation process. The peptide’s structure, including the Boc group, influences its binding affinity and specificity for thrombin. The interaction is stabilized by hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the D-form.
Boc-L-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the L-form.
Boc-D-Phe-OH: A derivative containing only the phenylalanine residue .
Uniqueness
Boc-DL-Phe-DL-Pro-DL-Arg-OH is unique due to its combination of DL amino acids and the presence of the Boc protecting group. This structure provides distinct properties, such as increased stability and specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCGSXEQDJZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
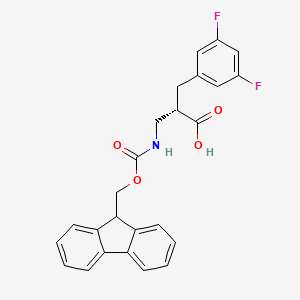
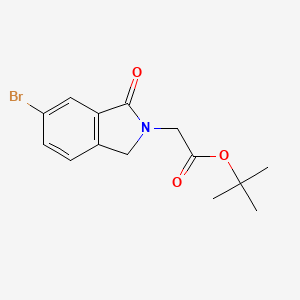
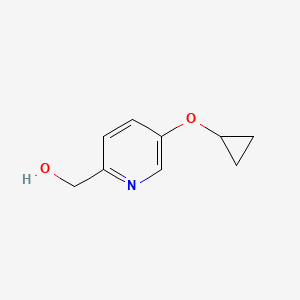
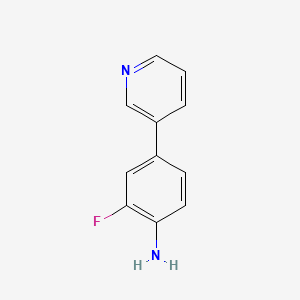

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)


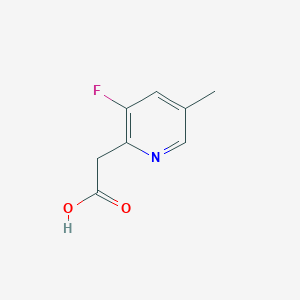

![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)

